molecular formula C9H12O4 B1676240 Butyrolactone 3 CAS No. 778649-18-6

Butyrolactone 3

Cat. No. B1676240
M. Wt: 184.19 g/mol
InChI Key: SRQUTZJZABSZRQ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of γ-butyrolactones has received significant attention from synthetic and medicinal chemists for decades . Recent developments and improvements in traditional methods have been reported, considering synthetic efficiency, feasibility, and green chemistry . The construction of γ-butyrolactone is classified based on the bond formation in γ-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .


Molecular Structure Analysis

The molecular formula of Butyrolactone 3 is C9H12O4 . The formal name is rel-tetrahydro-4-methylene-5-oxo-2R-propyl-3S-furancarboxylic acid . The InChi Code is InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 .


Chemical Reactions Analysis

γ-Butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules . Spirooxindoles and α-exo-methylene-γ-butyrolactones, biologically relevant structural motifs, have received attention from medicinal chemists . The fusion of two scaffolds would be a promising strategy for securing biologically active scaffolds .


Physical And Chemical Properties Analysis

Butyrolactone 3 is a crystalline solid . It has a solubility of 13 mg/ml in DMF, 14 mg/ml in DMSO and Ethanol, and 2 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Cellular Biology and Developmental Competence

Butyrolactone 1, a similar compound to Butyrolactone 3, has been used in studies related to the developmental competence of pig oocytes. It specifically inhibits M-phase promoting factor activation, impacting nuclear maturation in oocytes. This inhibition is fully reversible and does not affect mitochondrial and microfilament dynamics, making Butyrolactone a potent tool for studying oocyte maturation (Wu et al., 2002).

Synthesis and Pharmacology

Butyrolactone derivatives are significant for their role in synthesizing biologically active compounds, including pharmaceutical agents. They serve as chiral building blocks in the creation of various therapeutically relevant molecules. Their application in asymmetric synthesis has attracted substantial interest due to their structural diversity and biological activity profiles (Mao et al., 2017).

Diabetes Mellitus Treatment

Butyrolactone analogs show potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for treating type 2 diabetes mellitus. The synthesis of butyrolactone derivatives and their efficacy in improving insulin resistance highlights their potential in diabetes treatment (Hong et al., 2020).

Anticancer Properties

Some studies have shown that butyrolactone derivatives from Aspergillus terreus demonstrate anticancer activities. They can induce apoptosis and cell death in certain human cancer cell lines, suggesting their potential as anticancer agents. Further research is needed to understand their mechanism of action in inducing cellular apoptosis in cancer cells (Ghfar et al., 2021).

Antiviral Activities

Butyrolactone derivatives isolated from various fungi have shown significant antiviral activities. Their ability to inhibit viruses such as the influenza virus and tobacco mosaic virus points to their potential in developing new antiviral treatments (Zhang et al., 2020), (Zhou et al., 2015).

Safety And Hazards

Butyrolactone 3 is not for human or veterinary use . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Butyrolactone 3 has been used to investigate Gcn5/PCAF-like HAT functions during the assembly of the spliceosome before pre-mRNA translation . It is also used as a pharmacological agent . The fusion of two scaffolds would be a promising strategy for securing biologically active scaffolds .

properties

IUPAC Name

(2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQUTZJZABSZRQ-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435253
Record name Butyrolactone 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyrolactone 3

CAS RN

778649-18-6
Record name Butyrolactone 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylene-4-hydroxycarbonyl-5-(1-propyl)-tetrahydrofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyrolactone 3
Reactant of Route 2
Butyrolactone 3
Reactant of Route 3
Reactant of Route 3
Butyrolactone 3
Reactant of Route 4
Butyrolactone 3
Reactant of Route 5
Butyrolactone 3
Reactant of Route 6
Butyrolactone 3

Citations

For This Compound
843
Citations
A Arcadi, M Chiarini, F Marinelli, Z Berente… - Organic …, 2000 - ACS Publications
The palladium-catalyzed arylation of the α-methylene-γ-butyrolactone proceeds in good yields and may be directed toward the synthesis of 3-benzylfuran-2(5H)-ones when the starting …
Number of citations: 31 pubs.acs.org
GL Castiglioni, A Guercio, M Messori… - Erdöl und Kohle, Erdgas …, 1995 - iris.unimore.it
The reactivities of the main products observed in the vapour phase hydrogenation of maleic anhydride (MA) were investigated separately, using a multicomponent catalyst (Cu/Zn/Mg/Cr…
Number of citations: 7 iris.unimore.it
ME Charro, JL Alonso - Journal of Molecular Spectroscopy, 1996 - Elsevier
The microwave spectrum of β-methyl-γ-butyrolactone has been analyzed using Stark modulation microwave spectroscopy in the frequency range 26.5–40 GHz. Spectra of the ground …
Number of citations: 7 www.sciencedirect.com
NV Riggs - Australian journal of chemistry, 1985 - CSIRO Publishing
Optimization with the 3-21G basis set of the geometry of the envelope conformation of butyrolactone leads to a structure with an out-of-plane angle of 29.7 for the flap. Similar …
Number of citations: 6 www.publish.csiro.au
RW Lenz, Z Jedlinski - Macromolecular Symposia, 1996 - Wiley Online Library
Aluminoxane catalysts and anionic initiators can polymerize 3‐butyrolactone, 3‐BL, to high molecular weight stereoregular polymers. With the racemic monomer, [R,S]‐3‐BL, anionic …
Number of citations: 22 onlinelibrary.wiley.com
CR Sheppard, KLJ Prather - Citeseer
2 The replacement of petroleum feedstocks with biomass to produce platform chemicals 3 requires the development of appropriate conversion technologies. 4 3-Hydroxy-γ-…
Number of citations: 2 citeseerx.ist.psu.edu
RR Pandey, A Srivastava, SD Pachauri… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of γ-butyrolactone derivatives has been designed and synthesized from commercially available 2-acetyl butyrolactone (3-acetyldihydrofuran-2(3H)-one, 1) by aminoalkylating …
Number of citations: 9 www.sciencedirect.com
F Garzino, A Meou, P Brun - Heterocyclic Communications, 2003 - degruyter.com
… SnCU-induced rearrangement of the a-aroyl-^-butyrolactone 3 is an efficient method to obtain the 4aryltetralone 1 as the key step for the synthesis of the Bristol-Myers precursor of the …
Number of citations: 1 www.degruyter.com
Y Hori, M Suzuki, A Yamaguchi, T Nishishita - Macromolecules, 1993 - ACS Publications
R=(CH2) nCH3 (= 0-12) the P (HA) s (1) consist mainly of (fi)-3-hydroxybutyrate ((R)-HB) which plays an important role in their biode-gradability, biocompatibility, and other physical …
Number of citations: 142 pubs.acs.org
P Shanmugam, B Viswambharan - Synlett, 2008 - thieme-connect.com
… A short and efficient synthesis of α-methylene-γ-butyrolactone-3-spirooxindolones by the reaction of isomerised bromo derivatives of Morita-Baylis-Hillman adducts of isatin and …
Number of citations: 19 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.